abciximab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abciximab is a glycoprotein IIb/IIIa receptor antagonist . It is a platelet aggregation inhibitor mainly used during and after coronary artery procedures like angioplasty to prevent platelets from sticking together and causing thrombus (blood clot) formation within the coronary artery . It is also used with aspirin and heparin, which are other medicines used to keep your blood from clotting .
Synthesis Analysis
Abciximab is the first of an innovative new class of cardiovascular drugs, the GP IIb/IIIa receptor antagonists . It was developed from the first murine IgG 1 antibody directed against the GP IIb/IIIa receptor and was genetically engineered to become the less immunogenic but equally effective human/chimeric antibody fragment c7E3 Fab, or abciximab .Molecular Structure Analysis
Abciximab is a Fab fragment of the chimeric human-murine monoclonal antibody 7E3 . It binds to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules .Chemical Reactions Analysis
Abciximab’s chemical reactions mainly involve its interaction with the GP IIb/IIIa receptor on platelets. It specifically blocks the function of this cellular adhesion molecule, thereby interfering with the adhesion of platelets and inhibiting platelet aggregation .Physical And Chemical Properties Analysis
Abciximab is a protein-based therapy with a chemical formula of C6462H9964N1690O2049S48 and an average weight of 145651.1 Da .作用机制
Abciximab works by binding to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules . It also binds to vitronectin (αvβ3) receptor found on platelets and vessel wall endothelial and smooth muscle cells .
安全和危害
未来方向
The limitations of currently available antiplatelet agents underscore the need for more specific antiplatelet treatment regimens, particularly for patients with diabetes and chronic kidney disease . Ongoing trials are investigating the efficacy of abciximab in the setting of acute myocardial infarction .
属性
CAS 编号 |
143653-53-6 |
---|---|
产品名称 |
abciximab |
分子式 |
C24H26OS2Sn |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。